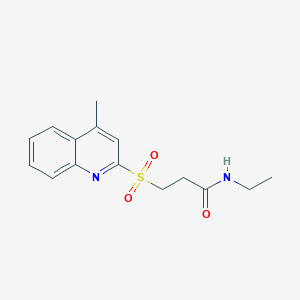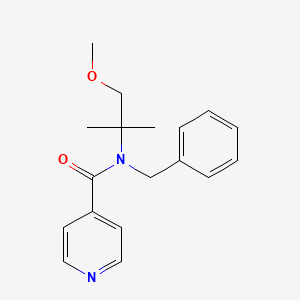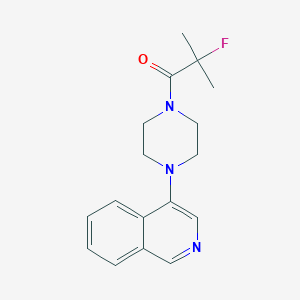![molecular formula C14H20ClN3O2S B7678940 1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways.
Mecanismo De Acción
1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one inhibits the SYK and JAK pathways, which are involved in regulating immune responses and cell growth. SYK is a tyrosine kinase that plays a critical role in B-cell receptor signaling, while JAK is a family of tyrosine kinases that are involved in cytokine signaling. By inhibiting these pathways, this compound can modulate the immune response and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of SYK and JAK phosphorylation, modulation of cytokine signaling, and suppression of B-cell receptor signaling. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one is its specificity for the SYK and JAK pathways, which allows for targeted inhibition of these pathways. This compound also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, this compound has limitations in terms of its selectivity, as it can also inhibit other kinases, such as FLT3 and CSF1R. This compound also has potential toxicity concerns, as it can cause liver toxicity and immunosuppression.
Direcciones Futuras
There are several future directions for 1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one research, including further preclinical and clinical studies to evaluate its efficacy and safety in various diseases. This compound could also be studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Additionally, further research is needed to understand the molecular mechanisms of this compound and its potential for drug resistance. Overall, this compound has the potential to be a promising therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one involves several steps, including the reaction of 4-chlorothiophen-2-ylmethanamine with 1-(4-acetylpiperazin-1-yl)propan-1-one to form this compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and suppressing the immune response in autoimmune disorders. This compound has also been studied in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-11(19)17-4-6-18(7-5-17)14(20)2-3-16-9-13-8-12(15)10-21-13/h8,10,16H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEXAVLCRWXVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCNCC2=CC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)


![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678948.png)
![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
